Cas no 69851-69-0 (9(10H)-Acridinone, 10-(2-hydroxyethyl)-)

9(10H)-Acridinone, 10-(2-hydroxyethyl)- is a heterocyclic organic compound featuring an acridinone core substituted with a 2-hydroxyethyl group at the 10-position. This derivative is of interest in synthetic and medicinal chemistry due to its structural versatility and potential as a building block for fluorescent probes, pharmaceutical intermediates, or photoactive materials. The hydroxyl group enhances solubility in polar solvents, facilitating further functionalization or formulation. Its rigid acridinone framework contributes to stability and electronic properties, making it suitable for applications in optoelectronics or biochemical studies. The compound’s well-defined structure and reactivity profile support precise modifications for targeted research or industrial uses.
9(10H)-Acridinone, 10-(2-hydroxyethyl)- structure
69851-69-0 structure
Product name:9(10H)-Acridinone, 10-(2-hydroxyethyl)-
CAS No:69851-69-0
MF:C15H13NO2
MW:239.269223928452
CID:501619

9(10H)-Acridinone, 10-(2-hydroxyethyl)- Chemical and Physical Properties

Names and Identifiers

    • 9(10H)-Acridinone, 10-(2-hydroxyethyl)-
    • 10-(2-hydroxyethyl)-9,10-dihydroacridin-9-one
    • 10-(2-Hydroxyethyl)-9(10H)-acridinone
    • 10-(2-Hydroxyethyl)acridone
    • 10-(2-hydroxyethyl)acridin-1-one
    • N-(2-HYDROXYETHYL)ACRIDONE

Computed Properties

  • Exact Mass: 239.09469

Experimental Properties

  • Density: 1.267±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 213-214 ºC (ethanol )
  • Solubility: Insuluble (6.9E-3 g/L) (25 ºC),
  • PSA: 40.54

9(10H)-Acridinone, 10-(2-hydroxyethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
A012138540-5mg
9(10H)-Acridinone, 10-(2-hydroxyethyl)-
69851-69-0 98%
5mg
¥900 2023-11-24
BAI LING WEI Technology Co., Ltd.
2138540-5MG
9(10H)-Acridinone, 98%
69851-69-0 98%
5MG
¥ 900 2022-04-26

Additional information on 9(10H)-Acridinone, 10-(2-hydroxyethyl)-

9(10H)-Acridinone, 10-(2-hydroxyethyl)- (CAS No. 69851-69-0): An Overview of Its Properties, Applications, and Recent Research Advances

9(10H)-Acridinone, 10-(2-hydroxyethyl)- (CAS No. 69851-69-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 10-(2-hydroxyethyl)-9(10H)-acridinone, is characterized by its unique chemical structure and diverse biological activities. In this comprehensive overview, we will delve into the properties, applications, and recent research advancements of this compound.

The chemical structure of 9(10H)-Acridinone, 10-(2-hydroxyethyl)- consists of an acridinone core with a hydroxyethyl substituent at the 10-position. The acridinone scaffold is a well-known privileged structure in medicinal chemistry due to its ability to interact with various biological targets, including DNA and proteins. The presence of the hydroxyethyl group adds additional functional versatility, making this compound a valuable candidate for drug discovery and development.

One of the key properties of 9(10H)-Acridinone, 10-(2-hydroxyethyl)- is its antimicrobial activity. Recent studies have demonstrated that this compound exhibits potent inhibitory effects against a range of bacterial and fungal pathogens. For instance, a study published in the *Journal of Medicinal Chemistry* reported that 9(10H)-Acridinone, 10-(2-hydroxyethyl)- effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. These findings highlight the potential of this compound as a lead molecule for developing novel antimicrobial agents.

In addition to its antimicrobial properties, 9(10H)-Acridinone, 10-(2-hydroxyethyl)- has shown promise in cancer research. Several studies have investigated its antitumor activity against various cancer cell lines. A notable study published in *Cancer Research* found that this compound induced apoptosis in human breast cancer cells by disrupting mitochondrial function and activating caspase cascades. The selective cytotoxicity observed in cancer cells suggests that 9(10H)-Acridinone, 10-(2-hydroxyethyl)- could be further optimized for use in cancer therapy.

The pharmacokinetic properties of 9(10H)-Acridinone, 10-(2-hydroxyethyl)- have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. A study published in *Pharmaceutical Research* reported that 9(10H)-Acridinone, 10-(2-hydroxyethyl)- has good oral bioavailability and a reasonable half-life in vivo, making it suitable for further preclinical and clinical evaluation.

Beyond its therapeutic applications, 9(10H)-Acridinone, 10-(2-hydroxyethyl)- has been explored for its photochemical properties. The acridinone core is known to exhibit strong fluorescence under certain conditions, which makes it useful in various imaging applications. A recent study published in *Photochemistry and Photobiology* demonstrated that this compound can be used as a fluorescent probe for monitoring cellular processes in real-time. The ability to visualize biological events with high spatial and temporal resolution enhances our understanding of cellular dynamics and can aid in the development of new diagnostic tools.

The synthesis of 9(10H)-Acridinone, 10-(2-hydroxyethyl)- has been optimized to improve yield and purity. Various synthetic routes have been reported in the literature, including those involving condensation reactions and functional group modifications. A study published in *Organic Letters* described a highly efficient one-pot synthesis method that yields high-purity product with minimal side reactions. This synthetic approach not only simplifies the production process but also reduces costs and environmental impact.

In conclusion, 9(10H)-Acridinone, 10-(2-hydroxyethyl)- (CAS No. 69851-69-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers diverse biological activities, including antimicrobial and antitumor properties. Recent advances in understanding its pharmacokinetic behavior and photochemical properties further underscore its value as a lead molecule for drug discovery. As research continues to uncover new insights into the mechanisms of action and potential therapeutic uses of this compound, it is poised to play a significant role in advancing medical science.

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